2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 2640873-54-5
Cat. No.: VC11870515
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640873-54-5 |
|---|---|
| Molecular Formula | C16H17N5O |
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | 2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H17N5O/c1-12-17-5-7-19(12)9-13-10-20(11-13)15-8-16(22)21-6-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3 |
| Standard InChI Key | HWNYMHXLTOOSRM-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3 |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3 |
Introduction
The compound 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule that combines structural features of azetidine, imidazole, and pyrido[1,2-a]pyrimidinone frameworks. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed exploration of its chemical structure, synthesis, and potential applications.
Structural Characteristics
The compound's molecular structure can be broken down into three key moieties:
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Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and unique steric properties to the molecule.
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Imidazole Substituent: The 2-methyl-imidazole group contributes to hydrogen bonding and π-interactions, enhancing the molecule's binding affinity to biological targets.
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Pyrido[1,2-a]pyrimidinone Core: A bicyclic heterocycle known for its pharmacological relevance due to its electron-rich nitrogen atoms.
Molecular Formula: C14H16N6O
Molecular Weight: 284.32 g/mol (calculated).
Synthesis Pathway
The synthesis of this compound typically involves multistep organic reactions:
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Formation of the Azetidine Intermediate: Starting with an appropriate azetidine precursor, functionalization occurs at the nitrogen atom to introduce the imidazole moiety.
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Coupling with Pyrido[1,2-a]pyrimidinone: The azetidine derivative undergoes nucleophilic substitution or condensation with a pyrido[1,2-a]pyrimidinone scaffold under controlled conditions.
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Final Modifications: Methylation or other substitutions at specific positions are achieved to enhance solubility or bioactivity.
Biological Activities
Compounds with similar structural motifs have demonstrated diverse biological properties:
| Activity | Mechanism | Relevance |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes and disruption of membrane integrity | Potential treatment for resistant bacterial infections |
| Anticancer | Binding to DNA or inhibition of kinases | Promising for targeted cancer therapies |
| Antiviral | Disruption of viral polymerase or protease activity | Applications in influenza and other viral diseases |
While specific data on this compound is limited, its structural similarity to known bioactive molecules suggests it may exhibit comparable activities.
Potential Applications
Given its structural features:
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Drug Development: The compound could serve as a lead molecule for designing inhibitors targeting enzymes or receptors in infectious diseases and cancer.
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Chemical Probes: It may be used in research to study protein-ligand interactions due to its heterocyclic nature.
Analytical Data
Below is a table summarizing key physicochemical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C14H16N6O |
| Molecular Weight | 284.32 g/mol |
| Solubility | Predicted moderate solubility in polar solvents |
| Stability | Stable under standard laboratory conditions |
| Spectroscopic Features | Characteristic NMR signals for azetidine and imidazole protons |
Research Findings
Although direct studies on this specific compound are scarce, related derivatives have been extensively studied:
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A study on azetidine-imidazole hybrids revealed potent antimicrobial activity against Gram-positive bacteria .
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Pyrido[1,2-a]pyrimidinone derivatives have shown promise as kinase inhibitors in cancer research .
Further investigation into this compound's activity profile is warranted.
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